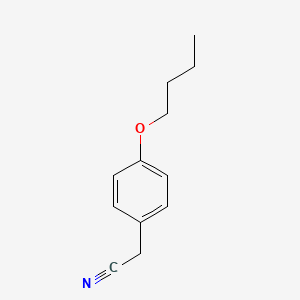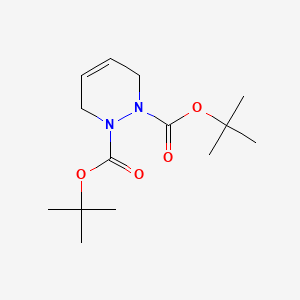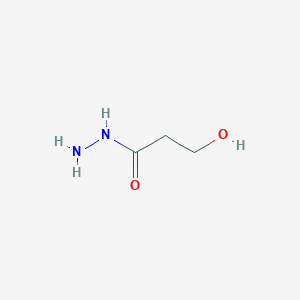
4-Butoxyphenylacetonitrile
説明
4-Butoxyphenylacetonitrile is a chemical compound with the molecular formula C12H15NO . It is also known by other names such as 2-(4-butoxyphenyl)acetonitrile, 4-n-butoxyphenylacetonitrile, and p-butoxyphenylacetonitrile . The molecular weight of this compound is 189.25 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Butoxyphenylacetonitrile can be represented by the InChI string:InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3 . The compound has a Canonical SMILES representation as well: CCCCOC1=CC=C(C=C1)CC#N . Physical And Chemical Properties Analysis
4-Butoxyphenylacetonitrile has several computed properties. It has a molecular weight of 189.25 g/mol, an XLogP3-AA value of 2.8, and a topological polar surface area of 33 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and five rotatable bonds . The exact mass and the monoisotopic mass are both 189.115364102 g/mol .科学的研究の応用
Proteomics Research
4-Butoxyphenylacetonitrile: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product in proteomics research due to its chemical stability and reactivity, which is essential for the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In the field of organic chemistry, 4-Butoxyphenylacetonitrile serves as a building block for the synthesis of various organic compounds. Its nitrile group can undergo multiple reactions, such as hydrolysis and reduction, to form corresponding carboxylic acids and amines, which are pivotal in creating pharmaceuticals and agrochemicals .
Material Science
Researchers in material science may employ 4-Butoxyphenylacetonitrile for the development of new polymeric materials. The butoxy group in the compound can be involved in polymerization reactions, leading to materials with potential applications in coatings, adhesives, and elastomers .
Analytical Chemistry
4-Butoxyphenylacetonitrile: is used as a standard or reference compound in analytical chemistry. Its well-defined mass spectrum makes it suitable for use in mass spectrometry, helping to identify and quantify other compounds in a given sample .
Medicinal Chemistry
In medicinal chemistry, 4-Butoxyphenylacetonitrile is explored for its potential as an intermediate in the synthesis of bioactive molecules. Its phenyl ring, in particular, is a common motif in drug design and can be further modified to enhance the biological activity of a new therapeutic agent .
Agrochemical Research
The compound’s utility in agrochemical research lies in its potential to be converted into herbicides, pesticides, and insecticides. The nitrile group can be transformed into other functional groups that are active against various agricultural pests .
Environmental Science
4-Butoxyphenylacetonitrile: may also find applications in environmental science, particularly in the study of organic pollutants. Its chemical properties allow it to serve as a model compound for understanding the behavior of similar organic contaminants in the environment .
Chemical Education
Lastly, 4-Butoxyphenylacetonitrile can be used in chemical education as a teaching aid to demonstrate various organic reactions and synthetic pathways. Its reactivity provides a practical example for students learning about nitrile chemistry .
特性
IUPAC Name |
2-(4-butoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHXBXIQFAXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192027 | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxyphenylacetonitrile | |
CAS RN |
38746-93-9 | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038746939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)











